![molecular formula C16H38N8O6S B1525060 Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid CAS No. 14279-76-6](/img/structure/B1525060.png)
Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid
説明
“Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid” is a chemical compound with the CAS Number: 14279-76-6 . It is also known as a sulfuric acid compound with N’'- [3- (4-morpholinyl)propyl]guanidine (1:2) . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of the compound is C16H38N8O6S . The InChI Code is 1S/2C8H18N4O.H2O4S/c29-8(10)11-2-1-3-12-4-6-13-7-5-12;1-5(2,3)4/h21-7H2,(H4,9,10,11);(H2,1,2,3,4) .Physical And Chemical Properties Analysis
The molecular weight of “Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid” is 470.59 g/mol . The compound is a powder and is stored at room temperature .科学的研究の応用
Synthesis and Chemical Properties
Bis(2-[3-(morpholin-4-yl)propyl]guanidine) sulfuric acid and its derivatives have been studied for various applications in scientific research, focusing primarily on their synthesis, chemical properties, and potential applications in materials science and chemistry. One study details the synthesis and characterization of bis(morpholinothiocarbonyl) disulphide, exploring its reactions with iodine and highlighting its potential as a precursor in the synthesis of complex organic compounds (Bigoli et al., 1985). Similarly, research on bis(guanidine) ligands for use in biomimetic coordination chemistry has extended to include various derivatives, providing a foundation for exploring their applications in mimicking biological systems (Herres‐Pawlis et al., 2005).
Applications in Biomimetic Coordination Chemistry
The development of bis(guanidine) ligands, including derivatives relevant to bis(2-[3-(morpholin-4-yl)propyl]guanidine), has been a significant area of research, with applications aimed at biomimetic coordination chemistry. These studies have led to the synthesis of novel bis(guanidine)copper(i) compounds, demonstrating the tuning of copper(I)–dioxygen reactivity, which could have implications for understanding and mimicking enzymatic processes that involve metal ions and dioxygen (Herres‐Pawlis et al., 2005).
Material Science and Self-Healing Materials
Research has also focused on the use of bis(2-[3-(morpholin-4-yl)propyl]guanidine) derivatives in the field of material science, particularly in the design of self-healing materials. A study on catalyst-free room-temperature self-healing elastomers using aromatic disulfide metathesis showcases the potential of these compounds in developing materials that can repair themselves without external intervention, indicating a promising avenue for future applications in sustainable and durable materials (Rekondo et al., 2014).
Safety And Hazards
特性
IUPAC Name |
2-(3-morpholin-4-ylpropyl)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H18N4O.H2O4S/c2*9-8(10)11-2-1-3-12-4-6-13-7-5-12;1-5(2,3)4/h2*1-7H2,(H4,9,10,11);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSVERXWAZQKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=C(N)N.C1COCCN1CCCN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38N8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



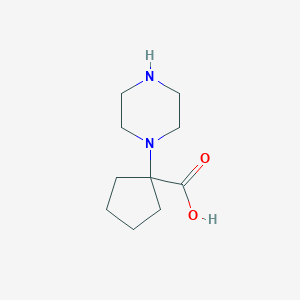
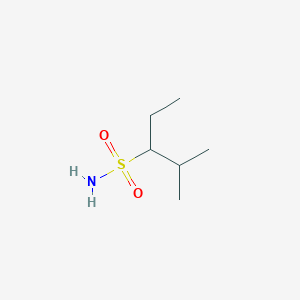
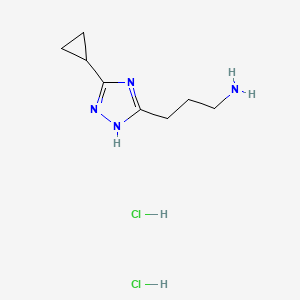
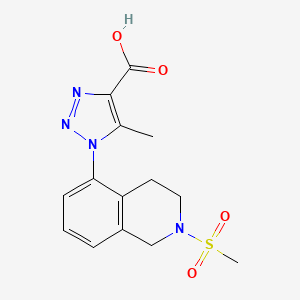
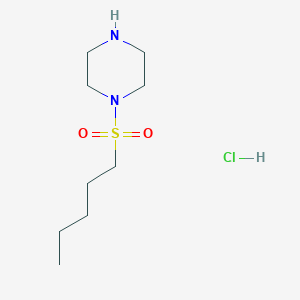
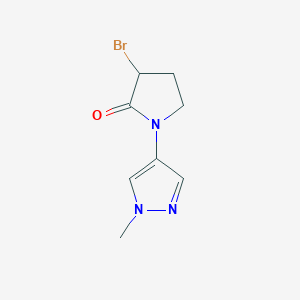
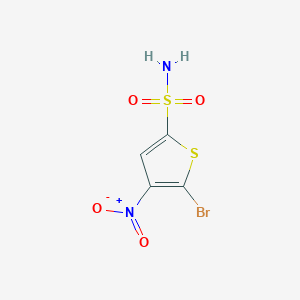
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1524991.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid](/img/structure/B1524994.png)
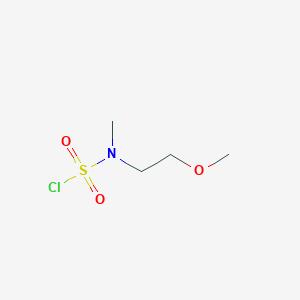
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1524996.png)
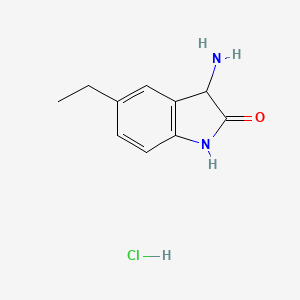
![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B1524998.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1524999.png)